4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride
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Overview
Description
Mechanism of Action
Mode of Action
It’s known that sulfonyl chloride compounds can act as electrophiles, reacting with nucleophiles in biochemical systems .
Biochemical Pathways
It’s possible that this compound may be involved in various reactions due to its electrophilic nature .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-oxo-1-piperidine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: This compound has a similar structure but with a pyrrolidine ring instead of a piperidine ring.
4-(2-Chlorophenoxy)benzenesulfonyl chloride: This compound has a chlorophenoxy group instead of the oxo-piperidinyl group.
4-(3-Chloro-2-cyanophenoxy)benzenesulfonyl chloride: This compound has a chloro-cyanophenoxy group.
Uniqueness
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride is unique due to its specific reactivity and the presence of the oxo-piperidinyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Biological Activity
4-(2-Oxo-1-piperidinyl)benzenesulfonyl chloride, also known as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C10H10ClNO3S
- Molecular Weight : 259.71 g/mol
- Appearance : White crystalline solid
- Melting Point : 104.0-113.0 °C
The biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The sulfonamide group is known for its role in inhibiting carbonic anhydrases and other enzymes involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. For instance, structure-inspired drug design has led to the identification of benzenesulfonamides as potent inhibitors of carbonic anhydrases, which are crucial for microbial survival and proliferation .
Anticancer Properties
Piperidine derivatives, including those related to this compound, have shown potential anticancer activity. In vitro studies demonstrated that certain piperidine compounds induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of apoptotic pathways .
CCR3 Antagonism
Research into benzylpiperidines has revealed their role as selective antagonists for CC chemokine receptors (CCR3). This activity is significant for conditions characterized by eosinophilic inflammation, such as asthma and allergic responses . The structure-activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance binding affinity and selectivity for these receptors.
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrase :
- Anticancer Activity :
- CCR3 Receptor Modulation :
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
4-(2-oxopiperidin-1-yl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c12-17(15,16)10-6-4-9(5-7-10)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLNKWGVRCTMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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